molecular formula C6H7NO2 B114797 6-Methylpyridine-2,4(1H,3H)-dione CAS No. 157033-88-0

6-Methylpyridine-2,4(1H,3H)-dione

Cat. No. B114797
M. Wt: 125.13 g/mol
InChI Key: OJHDKKODJFEBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylpyridine-2,4(1H,3H)-dione, also known as 6-methyl-2,4-pyridinedione or 6-methyl-2,4-pyridinedicarboxylic acid, is a heterocyclic organic compound with the chemical formula C7H5NO2. It is widely used in scientific research as a building block for the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 6-methylpyridine-2,4(1H,3H)-dione is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes, such as dihydroorotate dehydrogenase and inosine monophosphate dehydrogenase. These enzymes are involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Biochemical And Physiological Effects

6-Methylpyridine-2,4(1H,3H)-dione has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-methylpyridine-2,4(1H,3H)-dione in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 6-methylpyridine-2,4(1H,3H)-dione. One direction is the synthesis of novel derivatives with improved biological activity and selectivity. Another direction is the investigation of its potential use in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, the development of new synthesis methods and the optimization of existing methods may improve the yield and efficiency of the synthesis of 6-methylpyridine-2,4(1H,3H)-dione.

Synthesis Methods

The synthesis of 6-methylpyridine-2,4(1H,3H)-dione can be achieved through various methods. One of the most common methods is the oxidation of 6-methyl-2-pyridinemethanol using potassium permanganate. Another method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with phosphorus oxychloride followed by hydrolysis. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reagent ratio.

Scientific Research Applications

6-Methylpyridine-2,4(1H,3H)-dione is widely used in scientific research as a building block for the synthesis of various organic compounds. It can be used as a precursor for the synthesis of pyridine-2,4-dicarboxylic acid derivatives, which have been reported to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It can also be used as a starting material for the synthesis of pyridine-2,4-dicarboxamide derivatives, which have been reported to exhibit anti-tuberculosis and anti-microbial activities.

properties

CAS RN

157033-88-0

Product Name

6-Methylpyridine-2,4(1H,3H)-dione

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

6-methyl-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2H,3H2,1H3,(H,7,9)

InChI Key

OJHDKKODJFEBGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)CC(=O)N1

Canonical SMILES

CC1=CC(=O)CC(=O)N1

Origin of Product

United States

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